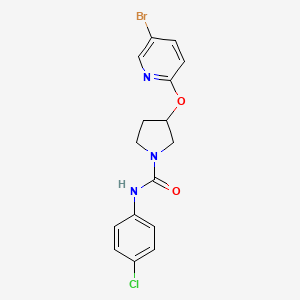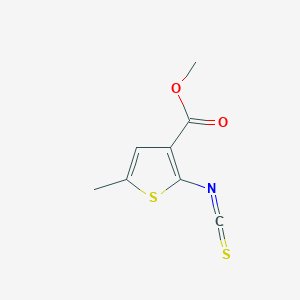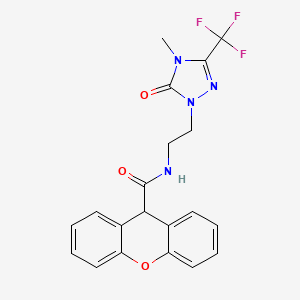
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C20H17F3N4O3 and its molecular weight is 418.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radical-based Synthesis Routes
- Research Insight : A study by Qin and Zard (2015) highlights the radical-based route to synthesize trifluoromethyl-substituted derivatives, including triazoles, which are medicinally relevant. This method uses intermolecular radical additions to unactivated alkenes, leading to structures that can undergo intramolecular cycloaddition reactions (Qin & Zard, 2015).
Applications in Macrolide Synthesis
- Research Insight : Wasserman et al. (1981) describe using oxazoles as masked forms of activated carboxylic acids, which form triamides on reacting with singlet oxygen. This oxidation-acylation sequence is employed for synthesizing macrolides, demonstrating its utility in complex organic synthesis (Wasserman, Gambale, & Pulwer, 1981).
Synthesis of Secondary Carboxamides
- Research Insight : Saitô et al. (1984) developed an efficient synthesis of secondary carboxamides featuring ω-substituted ethyl and propyl groups on the nitrogen atom. This synthesis involves nucleophilic ring opening of 2-methyl-2-oxazoline and its derivatives, showcasing the versatility in synthesizing nitrogen-containing compounds (Saitô, Tamai, Usui, Inaba, & Moriwake, 1984).
Synthesis of Imidazotetrazines
- Research Insight : Stevens et al. (1984) explored the synthesis of antitumor imidazotetrazines, highlighting the potential of these compounds in medicinal chemistry. Their study details the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates, leading to novel compounds with potential antitumor activity (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).
Synthesis of Trifluoromethyl Heterocycles
- Research Insight : Honey et al. (2012) highlight the synthesis of diverse trifluoromethyl heterocycles from ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate. This method uses rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, indicating its potential in synthesizing a variety of trifluoromethyl-substituted compounds (Honey, Pasceri, Lewis, & Moody, 2012).
Propiedades
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3/c1-26-18(20(21,22)23)25-27(19(26)29)11-10-24-17(28)16-12-6-2-4-8-14(12)30-15-9-5-3-7-13(15)16/h2-9,16H,10-11H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNCMKYESIKHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


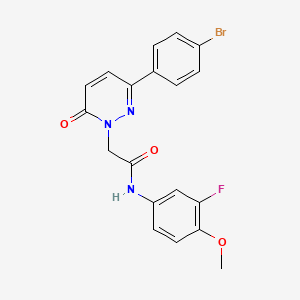
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2968366.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2968367.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2968369.png)
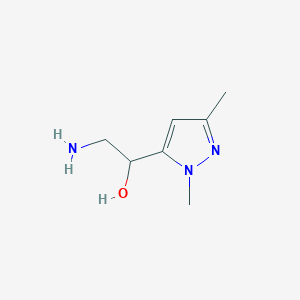
![N-benzyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2968371.png)


